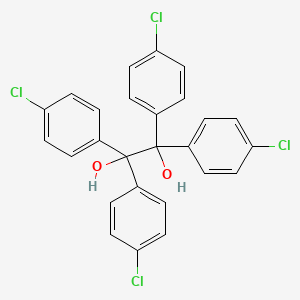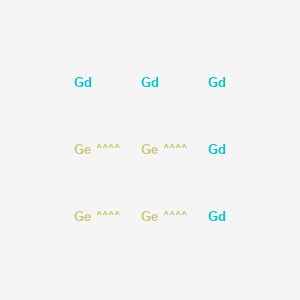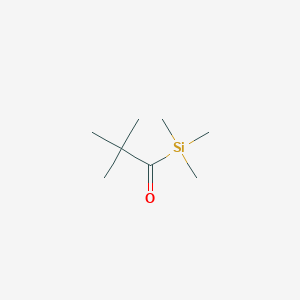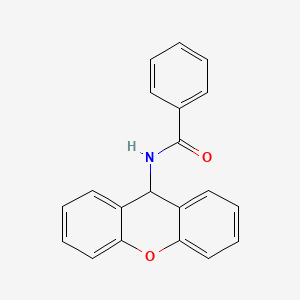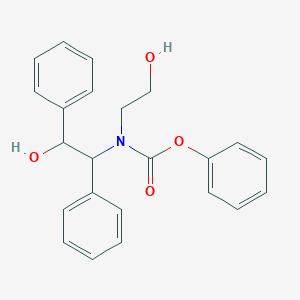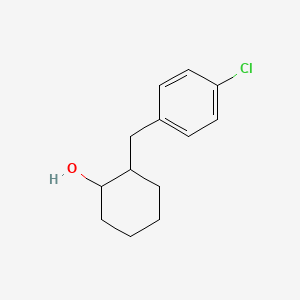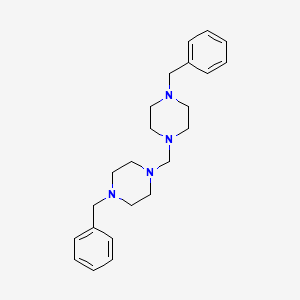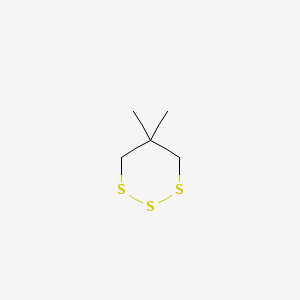
1,2,3-Trithiane, 5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trithiane, 5,5-dimethyl- is an organosulfur compound with the molecular formula C₅H₁₀S₃ It is a derivative of trithiane, characterized by the presence of three sulfur atoms in a six-membered ring structure with two methyl groups attached at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trithiane, 5,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropane-1,3-dithiol with sulfur dichloride (SCl₂) under controlled conditions. The reaction typically takes place in an inert solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the trithiane ring.
Industrial Production Methods
Industrial production of 1,2,3-Trithiane, 5,5-dimethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trithiane, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile, such as a halide or an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted trithiane derivatives
Scientific Research Applications
1,2,3-Trithiane, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3-Trithiane, 5,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
Comparison with Similar Compounds
1,2,3-Trithiane, 5,5-dimethyl- can be compared with other similar compounds such as:
1,3,5-Trithiane: A parent compound with a similar ring structure but without the methyl groups. It is less sterically hindered and may exhibit different reactivity.
1,2,4-Trithiane: Another isomer with a different arrangement of sulfur atoms in the ring. It has distinct chemical properties and reactivity.
1,2,3,4-Tetrathiane: A compound with four sulfur atoms in the ring, which can exhibit different redox behavior and coordination chemistry.
The uniqueness of 1,2,3-Trithiane, 5,5-dimethyl- lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
13005-81-7 |
|---|---|
Molecular Formula |
C5H10S3 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
5,5-dimethyltrithiane |
InChI |
InChI=1S/C5H10S3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |
InChI Key |
RUQATUNWBNKIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSSSC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


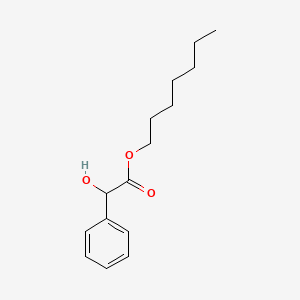
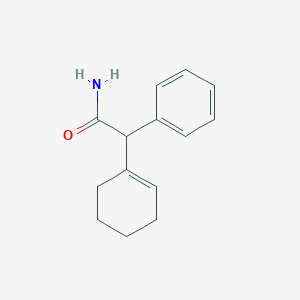
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)
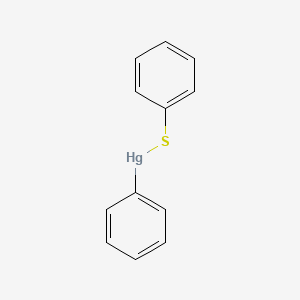
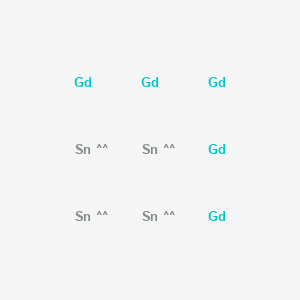
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
